molecular formula C13H10O B125604 Carlina oxide CAS No. 502-22-7

Carlina oxide

Cat. No. B125604
CAS RN: 502-22-7
M. Wt: 182.22 g/mol
InChI Key: ICRHFCVRNWSKQH-UHFFFAOYSA-N
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Description

Carlina oxide is a natural compound found in the root essential oil of Carlina acaulis, a plant traditionally used in various treatments for stomach and skin diseases. It has been identified as the main component of the essential oil, constituting a significant percentage of its composition . Carlina oxide has been studied for its potential therapeutic applications and its role in the plant's bioactivity against various biological targets.

Synthesis Analysis

The synthesis of carlina oxide involves the distillation of Carlina acaulis roots. The purity of the obtained compound is typically confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS), infrared (IR), Raman

Scientific Research Applications

Raman Spectroscopy in Essential Oil Analysis

A study by Strzemski et al. (2017) utilized Raman spectroscopy to analyze the essential oil distribution in the root of Carlina acanthifolia subsp. utzka, where Carlina oxide was identified as the main component. This method proved effective for the non-destructive analysis of plant material, showing the high stability of the essential oil and its localization mostly in the outer layer of the root (Strzemski et al., 2017).

Antitrypanosomal and Antimicrobial Properties

Herrmann et al. (2011) reported that Carlina oxide, the main compound in the essential oil of Carlina acaulis, exhibits strong activity against certain MRSA strains, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicans, C. glabrata, and Trypanosoma brucei brucei. This indicates its potential as a lead compound for developing drugs to treat African trypanosomiasis and multiresistant gram-positive bacteria (Herrmann et al., 2011).

Voltammetric Methodology for Carlina Oxide Determination

Strzemski et al. (2019) developed a fast, low-cost voltammetric method using a boron-doped diamond electrode to determine Carlina oxide in plant extracts. This approach presents an efficient alternative for quantitative analysis of Carlina oxide, showing the potential for broader application in the analysis of essential oils (Strzemski et al., 2019).

Toxicity Studies of Carlina Oxide

Wnorowski et al. (2020) examined the toxicity profile of Carlina oxide, showing its toxic effects on human cell lines and zebrafish in the zebrafish acute toxicity test (ZFET). This study highlights the importance of safety evaluation in the therapeutic use of plant extracts containing Carlina oxide (Wnorowski et al., 2020).

Mosquito Larvicidal Properties

Benelli et al. (2019) discovered the potent larvicidal activity of Carlina oxide against Culex quinquefasciatus larvae. This finding is significant for developing botanical insecticides for mosquito control, considering the rapid resistance development in mosquitoes against conventional larvicides (Benelli et al., 2019).

Antioxidant and Antimicrobial Activities

Achiri et al. (2021) explored the antioxidant, antimicrobial, and anti-inflammatory activities of Carlina oxide isolated from Carlina hispanica roots. The study also examined the combinatory effect of Carlina oxide with other compounds, suggesting its potential application in the pharmaceutical industry (Achiri et al., 2021).

Antibacterial and Antifungal Activities of Carlina acaulis Oil

Rosato et al. (2021) evaluated the antimicrobial and antifungal activities of Carlina acaulis essential oil, Carlina oxide, and their nanoemulsion, showing significant activity against various bacterial and fungal strains. This study underscores the potential of C. acaulis-derived products as natural antibacterial and antifungal agents (Rosato et al., 2021).

Impact of Cultivation Systems on Secondary Metabolites

Strzemski et al. (2019) investigated how different cultivation systems affect the content of secondary metabolites in Carlina acaulis, including Carlina oxide. The study provides valuable insights for optimizing cultivation methods to maximize the yield of bioactive compounds (Strzemski et al., 2019).

Insecticidal Activity and Mammalian Safety

Benelli et al. (2021) assessed the insecticidal activity and safety of Carlina acaulis root essential oil and Carlina oxide against Musca domestica and its safety in mammals. This study highlights the potential of these compounds for developing botanical insecticides while ensuring safety for non-target organisms (Benelli et al., 2021).

Safety And Hazards

Carlina oxide has been found to have moderate toxicity on non-target species . The essential oil of C. acaulis and its microemulsion, both containing Carlina oxide, were found to be scarcely toxic to human keratinocytes (HaCaT) and human fibroblast (NHF A12) cell lines .

properties

IUPAC Name

2-(3-phenylprop-1-ynyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHFCVRNWSKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198237
Record name 2-(3-Phenyl-1-propyn-1-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carlina oxide

CAS RN

502-22-7
Record name 2-(3-Phenyl-1-propyn-1-yl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carlina oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Phenyl-1-propyn-1-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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